Maltyl isobutyrate
Overview
Description
Scientific Research Applications
Microbial Identification
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass-Spectrometry (MALDI-TOF MS) is an emerging technique for rapid microbial identification. It has higher accuracy and a comprehensive database for clinically important microorganisms. MALDI-TOF MS has potential applications in microbial ecology research due to its rapid and reliable method for characterizing microorganisms from various ecosystems (Rahi, Prakash, & Shouche, 2016).
Rumen Microflora and Enzyme Activities
Studies on isobutyrate supplementation in cattle diets have shown that it can improve rumen microflora and enzyme activities. This, in turn, affects methane emissions, suggesting that isobutyrate plays a significant role in digestive health and environmental impact of livestock (Wang et al., 2015).
Lactation Performance in Dairy Cows
Isobutyrate supplementation in dairy cows can influence lactation performance and plasma characteristics. This demonstrates the importance of isobutyrate in animal nutrition and its potential applications in improving dairy production (Liu et al., 2009).
Drug Delivery Systems
Solid lipid micro-particles using isobutyric acid as a solvent phase have been developed for insulin delivery. This showcases the potential of isobutyrate derivatives in creating effective drug delivery systems, particularly for oral administration (Trotta et al., 2005).
Renewable Production of Isobutyrate
Research on renewable isobutyrate production using methanol chain elongation presents a sustainable method of producing this chemical from organic waste. This approach can transform waste management and chemical production towards sustainability (Chen et al., 2017).
Enzyme Activity in Cattle
The impact of isobutyric acid on enzyme activities in cattle indicates potential benefits in animal health and nutrition. This study opens avenues for improving livestock productivity through dietary supplements (Guan, 2015).
Malaria Drug Discovery
The Malaria Drug Accelerator (MalDA) aims to identify new, essential, druggable targets for malaria treatment. This indicates the role of maltyl isobutyrate-related compounds in advancing drugdiscovery, particularly in the field of tropical diseases (Yang et al., 2021).
Biosynthesis in E. Coli
Engineering E. coli strains for high-level biosynthesis of isobutyrate represents a significant advancement in biotechnology. This study demonstrates the potential of microbial systems in producing non-native compounds like isobutyrate, opening possibilities for industrial-scale production (Xiong et al., 2015).
Antibiotic Resistance Detection
MALDI-TOF MS has been applied for the detection of antibiotic resistance mechanisms. This technology, involving maltyl isobutyrate-related compounds, is crucial in the field of clinical microbiology and antibiotic resistance research (Hrabák, Chudáčková, & Walková, 2013).
Tissue Analysis and Drug Interaction Mapping
MALDI imaging mass spectrometry has been utilized for tissue analysis and mapping drug interactions. This is a significant contribution to biomedical research, particularly in understanding complex biological processes and drug efficacy (Balluff et al., 2011).
Safety And Hazards
Maltyl isobutyrate may cause an allergic skin reaction . It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . In case of skin contact, it’s recommended to wash off with soap and plenty of water .
Future Directions
While specific future directions for maltyl isobutyrate aren’t available, it’s worth noting that the determination of the specificity of human odorant receptors will contribute to a better understanding of how odorants are discriminated by the olfactory system . This could potentially lead to new applications and research directions for maltyl isobutyrate and other odorants.
properties
IUPAC Name |
(2-methyl-4-oxopyran-3-yl) 2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-6(2)10(12)14-9-7(3)13-5-4-8(9)11/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBHYRPUJHEOBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CO1)OC(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047703 | |
Record name | 2-Methyl-4-oxo-4H-pyran-3-yl isobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to yellow liquid; Strawberry aroma | |
Record name | Maltyl isobutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1473/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
176.00 °C. @ 7.00 mm Hg | |
Record name | Maltyl isobutyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032365 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; Soluble in propylene glycol and fixed oils, Soluble (in ethanol) | |
Record name | Maltyl isobutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1473/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.145-1.149 | |
Record name | Maltyl isobutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1473/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Maltyl isobutyrate | |
CAS RN |
65416-14-0 | |
Record name | Maltol isobutyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65416-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Maltyl isobutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065416140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 2-methyl-, 2-methyl-4-oxo-4H-pyran-3-yl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methyl-4-oxo-4H-pyran-3-yl isobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-4-oxo-4H-pyran-3-yl isobutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.760 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MALTYL ISOBUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LE3UBK142 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Maltyl isobutyrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032365 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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